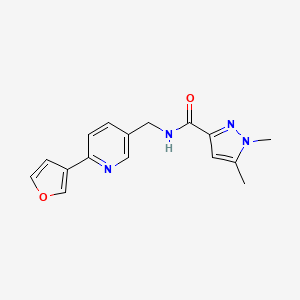

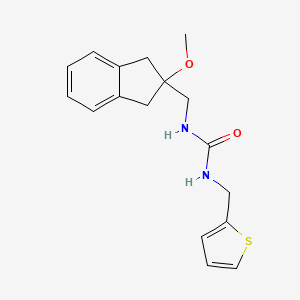

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology and medicine. This compound is a urea derivative that exhibits promising biological activity, making it a subject of interest for researchers in the field of drug discovery.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biochemical Evaluation Urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity, focusing on optimizing the spacer length linking pharmacophoric moieties and testing compounds with greater conformational flexibility (Vidaluc et al., 1995). This research demonstrates the potential of urea derivatives in developing therapeutic agents targeting enzyme inhibition, a relevant area for diseases where acetylcholinesterase's regulation is crucial.

Lithiation and Substitution Reactions Directed lithiation processes involving urea derivatives highlight their versatility as intermediates in organic synthesis (Smith et al., 2013). These reactions enable the production of various substituted products, showcasing the utility of urea derivatives in synthetic chemistry for creating complex molecules.

Crystal Structure Analysis The crystal structure analysis of phenylurea herbicides provides insights into the molecular interactions and stability of urea derivatives (Kang et al., 2015). Such studies are crucial for understanding the physicochemical properties of these compounds, which can inform their applications in materials science and drug design.

Enzymatic Acylation and Green Chemistry Urea derivatives have been employed as substrates in enzymatic acylation reactions, demonstrating the feasibility of using these compounds in biocatalysis and green chemistry applications (Simeó et al., 2009). This research underscores the potential of urea derivatives in environmentally friendly chemical processes, contributing to sustainable manufacturing practices.

Anticancer and Enzyme Inhibition Studies The investigation of urea derivatives for their enzyme inhibition capabilities and anticancer activities highlights their significance in medicinal chemistry (Mustafa et al., 2014). Such studies provide a foundation for the development of new therapeutic agents based on urea derivatives, offering potential treatments for various diseases.

Wirkmechanismus

Target of Action

It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The exact mode of action of this compound is currently unknown. For instance, some indole derivatives have been found to exhibit inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-21-17(9-13-5-2-3-6-14(13)10-17)12-19-16(20)18-11-15-7-4-8-22-15/h2-8H,9-12H2,1H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDIXBCOSWLFAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2888188.png)

![3-allyl-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2888189.png)

![1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]benzotriazole](/img/structure/B2888195.png)

![1-(4-Tert-butylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2888205.png)